![molecular formula C18H19N3O5S B2896045 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide CAS No. 941929-75-5](/img/structure/B2896045.png)
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a quinoline ring, a nitro group, and a sulfonyl group.
Preparation Methods
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide typically involves multiple steps, including the formation of the quinoline ring, the introduction of the nitro group, and the attachment of the sulfonyl group. Specific reaction conditions and reagents used in these steps can vary, but common methods include:
Formation of the Quinoline Ring: This can be achieved through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.
Introduction of the Nitro Group: Nitration reactions using concentrated nitric acid and sulfuric acid are commonly employed to introduce the nitro group onto the benzene ring.
Attachment of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base, such as pyridine, are used to attach the sulfonyl group to the quinoline ring.
Chemical Reactions Analysis
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme functions and signaling pathways.
Medicine: The compound’s unique structure may offer potential therapeutic benefits, such as anti-inflammatory or anticancer properties, although further research is needed to confirm these effects.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide can be compared with other similar compounds, such as:
- 4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide : This compound shares a similar quinoline and sulfonyl structure but differs in the presence of a fluorine atom and a benzenesulfonamide group.
- 2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-nitrobenzamide : This compound is similar but has the nitro group positioned differently on the benzene ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties.
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
The compound features a tetrahydroquinoline core linked to a methanesulfonyl group and a nitrobenzamide moiety. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects against various pathogens, including Gram-positive and Gram-negative bacteria .
- Antioxidant Activity : Nitro compounds often exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress within cells .
- Modulation of Cellular Pathways : The compound may interact with specific cellular receptors or pathways, influencing gene expression related to cancer progression or microbial resistance .
Antimicrobial Activity
This compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains:
Bacterial Strain | Activity | Reference |
---|---|---|
Staphylococcus aureus | Bactericidal | |
Methicillin-resistant S. aureus (MRSA) | Bactericidal | |
Escherichia coli | Moderate |
The compound's ability to disrupt bacterial cell wall synthesis makes it a candidate for further development as an antibiotic.
Anticancer Potential
Recent studies suggest that this compound may also possess anticancer properties. Its mechanism involves inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the inhibition of specific signaling pathways associated with tumor growth .
Study on Antimicrobial Efficacy
In a controlled laboratory study, this compound was evaluated for its efficacy against MRSA. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating potent activity compared to traditional antibiotics.
Cancer Cell Line Testing
Another study investigated the effects of the compound on human cancer cell lines (e.g., A549 for lung cancer). The findings revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM) after 48 hours of exposure. Mechanistic studies indicated that this effect was mediated through ROS generation and subsequent activation of caspase pathways .
Properties
IUPAC Name |
2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-12-15(6-3-7-16(12)21(23)24)18(22)19-14-8-9-17-13(11-14)5-4-10-20(17)27(2,25)26/h3,6-9,11H,4-5,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFJTBNZSCCMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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